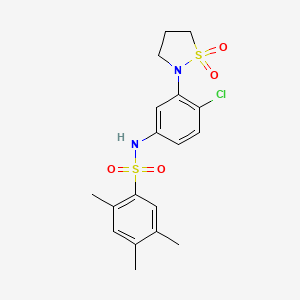

3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide is a chemical compound with the IUPAC name 3,4,5-trimethoxy-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide . It has a molecular formula of C24H22N2O4S and an average mass of 434.508 Da .

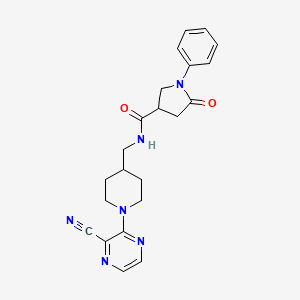

Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide is complex, with multiple functional groups. The structure includes a naphthalene ring attached to a thiazole ring via a methylene bridge. The thiazole ring is further connected to a benzamide group, which carries three methoxy groups .Scientific Research Applications

Anticancer Activities

The synthesis and characterization of naphthalene and thiazole derivatives have shown promise in anticancer evaluations. For example, compounds synthesized from naphthalene-1-acetic acid and related chemicals demonstrated in vitro anticancer activity against various cancer cell lines. One study found that certain derivatives were particularly active against breast cancer cell lines, indicating potential therapeutic applications in oncology (Salahuddin et al., 2014). Another investigation into trimethoxyphenyl-derived chalcone-benzimidazolium salts revealed selective cytotoxic activity towards human tumor cell lines, suggesting the importance of specific substituents for enhancing anticancer properties (Junli Yang et al., 2019).

Antimicrobial Activities

Thiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. A study on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety reported compounds exhibiting interesting antimicrobial and antiproliferative activities. These results underscore the potential of such derivatives in developing new antimicrobial agents with dual functionalities (E. Mansour et al., 2020).

Other Applications

Further research into related compounds has explored their utility in other fields, such as the development of novel polymers and materials with specific fluorescent properties for sensing applications. For example, multicomponent synthesis approaches have led to fluorescent thiazole-indole hybrids and thiazole-based polymers, highlighting the versatility of thiazole derivatives in materials science (Prabhas Bhaumick et al., 2022).

properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-28-20-12-17(13-21(29-2)22(20)30-3)23(27)26-24-25-14-18(31-24)11-16-9-6-8-15-7-4-5-10-19(15)16/h4-10,12-14H,11H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBBGSKJNIWWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)

![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)

![[1-(1-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B2650392.png)